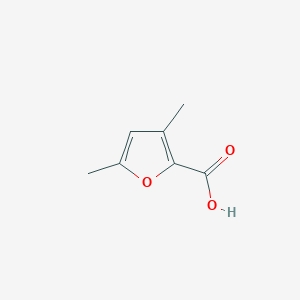
3,5-Dimethylfuran-2-carboxylic acid
描述
3,5-Dimethylfuran-2-carboxylic acid is a derivative of furan, a heterocyclic organic compound, with two methyl groups attached to the furan ring and a carboxylic acid functional group. While the provided papers do not directly discuss 3,5-dimethylfuran-2-carboxylic acid, they do provide insights into related compounds that can help infer some of its properties and synthesis methods.
Synthesis Analysis
The synthesis of furan derivatives often involves catalytic processes or reactions such as the Diels-Alder reaction. For instance, the paper discussing the Diels-Alder reaction product of alloocimene with maleic and citraconic anhydrides followed by ring opening with morpholine suggests a potential pathway for synthesizing complex furan derivatives . Although not directly applicable to 3,5-dimethylfuran-2-carboxylic acid, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen atom. The substitution of hydrogen atoms by methyl groups and other substituents can significantly affect the molecular conformation and stability. For example, the X-ray structural examination of a complex furan derivative revealed the anti-conformation of the carboxylic group stabilized by an intramolecular hydrogen bond . This information can be extrapolated to suggest that 3,5-dimethylfuran-2-carboxylic acid may also exhibit specific conformational features due to its substituents.
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, including decarboxylation and dehydration. The decarboxylative dehydration of 3-hydroxycarboxylic acids with dimethylformamide-dimethylacetal indicates that furan carboxylic acids could potentially undergo similar reactions to form esters and olefins . This suggests that 3,5-dimethylfuran-2-carboxylic acid may also be reactive under certain conditions, leading to the formation of different products.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be deduced from thermochemical studies. For example, the standard molar enthalpies of formation and phase transition enthalpies for 2,5-dimethyl-3-furancarboxylic acid provide insights into the thermodynamic stability and phase behavior of similar compounds . These properties are crucial for understanding the behavior of 3,5-dimethylfuran-2-carboxylic acid under various conditions, including its potential use in industrial applications.
作用机制
安全和危害
未来方向
The future of 3,5-Dimethylfuran-2-carboxylic acid and similar compounds lies in their potential applications as sustainable substitutes for petroleum-derived chemicals . For instance, 2,5-Furandicarboxylic acid (FDCA) is being explored as a potential replacement for terephthalic acid in the production of bio-based polymers .
属性
IUPAC Name |
3,5-dimethylfuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQYEIUBJMVDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574301 | |
| Record name | 3,5-Dimethylfuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylfuran-2-carboxylic acid | |
CAS RN |
34297-68-2 | |
| Record name | 3,5-Dimethylfuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethylfuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Hexanoic acid, 6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxo-, ethyl ester](/img/structure/B1339314.png)


![Exo-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B1339322.png)

![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B1339328.png)


![Tert-butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1339332.png)
